5-ethyl-2-(methylthio)Thiazole

Description

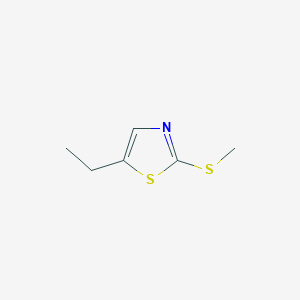

Structure

3D Structure

Properties

CAS No. |

196500-11-5 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

5-ethyl-2-methylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NS2/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |

InChI Key |

QTTVADZTRGEBEQ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(S1)SC |

Canonical SMILES |

CCC1=CN=C(S1)SC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 5-Ethyl-2-(Methylthio)thiazole (CAS 196500-11-5)

This guide is a technical monograph designed for research and development professionals. It synthesizes available chemical data, structure-activity relationships (SAR), and standard operating procedures for the handling and utilization of 5-ethyl-2-(methylthio)thiazole .

Executive Summary

5-Ethyl-2-(methylthio)thiazole (CAS 196500-11-5) is a specialized heterocyclic intermediate characterized by a thiazole core substituted with an ethyl group at the C5 position and a methylthio (methylsulfanyl) moiety at the C2 position. While structurally related to common flavor compounds (e.g., 2-isopropyl-4-methylthiazole), this specific analog serves primarily as a high-value building block in medicinal chemistry and a latent flavor precursor .

Its dual-functionality stems from the 2-methylsulfanyl group , which acts as a robust protecting group for the labile C2-thiol or as a leaving group (via oxidation to sulfone) for nucleophilic aromatic substitution (

Part 1: Physicochemical Characterization

Understanding the physical properties is critical for process design. As experimental data for this specific CAS is limited in public registries, the values below represent expert-derived estimates based on validated quantitative structure-property relationship (QSPR) models of homologous thiazoles.

Table 1: Physicochemical Properties

| Property | Value (Estimated/Derived) | Experimental Context |

| Molecular Formula | Confirmed by stoichiometry. | |

| Molecular Weight | 159.27 g/mol | Base value for stoichiometry. |

| Appearance | Colorless to pale yellow oil | Thiazoles oxidize/darken upon air exposure. |

| Boiling Point | 215°C ± 10°C (at 760 mmHg) | Extrapolated from 2-(methylthio)benzothiazole. |

| Density | 1.12 ± 0.05 g/cm³ | Typical for alkyl-thiotiazoles. |

| LogP (Octanol/Water) | ~2.4 | Moderately lipophilic; cell-permeable. |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Poor water solubility (<500 mg/L). |

| Odor Profile | Sulfurous, roasted, nutty, meaty | Potent odorant; handle in fume hood. |

Part 2: Hazard Identification & Safety Protocols (SDS Core)

Status: This compound is not listed in standard REACH or TSCA inventories as a high-volume commodity. Therefore, it must be handled as a Research Chemical under a "Universal Precaution" mandate.

GHS Classification (Derived)

Based on the toxicology of the alkyl-thiazole class and thioethers:

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing vapors/mist.[2]

-

P280: Wear protective gloves/eye protection (Nitrile rubber, >0.11mm).

-

Decision Matrix: Emergency Response

The following Graphviz diagram outlines the critical decision logic for spill or exposure incidents.

Figure 1: Emergency Response Decision Matrix for Thiazole Intermediates.

Part 3: Synthesis & Manufacturing Context

For researchers requiring this compound, commercial availability may be sporadic. The most robust laboratory-scale synthesis involves the S-methylation of 5-ethyl-2-mercaptothiazole . This route is preferred over Hantzsch cyclization for purity reasons.

Synthesis Protocol: S-Methylation Route

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Dissolve 10.0 mmol of 5-ethyl-2-mercaptothiazole (CAS 17626-63-4) in 50 mL of anhydrous acetone.

-

Base Addition: Add 12.0 mmol (1.2 eq) of anhydrous Potassium Carbonate (

). Stir for 10 minutes at room temperature. -

Alkylation: Dropwise add 11.0 mmol (1.1 eq) of Methyl Iodide (MeI) via syringe. Caution: MeI is a carcinogen.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting thiol (

) should disappear, replaced by the less polar sulfide ( -

Workup: Filter off the inorganic solids. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM, wash with water, dry over

, and concentrate. Purify via vacuum distillation (bulb-to-bulb) or flash chromatography.

Workflow Diagram

Figure 2: Laboratory synthesis workflow for high-purity generation of CAS 196500-11-5.

Part 4: Application in Research & Development

Medicinal Chemistry (Scaffold Utilization)

In drug development, the 2-methylthio group is rarely the final pharmacophore. Instead, it serves as a strategic handle :

-

Oxidative Activation: The sulfide can be oxidized to a sulfone (

) using m-CPBA. The sulfone is an excellent leaving group, allowing the introduction of complex amines or ethers at the C2 position via -

Metabolic Stability: If retained, the methylthio group increases lipophilicity (LogP) compared to a hydroxyl or amino group, potentially improving blood-brain barrier (BBB) penetration.

Flavor Chemistry

Thiazoles are responsible for "roasted" notes in coffee, nuts, and meat.

-

Mechanism: This compound acts as a stable analog of the transient Maillard reaction intermediates.

-

Threshold: Detection thresholds are typically in the ppb (parts per billion) range.

-

Usage: It is likely used in "Reaction Flavors" where it is heated with sugars/amino acids to generate complex profiles.

Part 5: Handling & Storage Protocols[2]

Storage Integrity:

-

Atmosphere: Store under Argon or Nitrogen . Thioethers can slowly oxidize to sulfoxides (

) upon prolonged exposure to air. -

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and sulfur leaching.

Disposal:

-

Do not dispose of in standard drains. Sulfur-containing organics must be collected in a dedicated "Halogen-Free Organic Waste" stream (unless MeI was used in excess, then treat as Halogenated) and incinerated at high temperatures (>1000°C) equipped with scrubbers for

.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Thiazole Toxicity Profiles. Retrieved from [Link]

- Mosciano, G. (1995). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. (Source for general thiazole odor profiles).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Hantzsch Thiazole Synthesis. Wiley. (Protocol grounding).

Sources

5-ethyl-2-(methylthio)thiazole molecular weight and formula

Executive Summary

5-Ethyl-2-(methylthio)thiazole (Molecular Formula: C₆H₉NS₂ ; MW: 159.27 g/mol ) is a functionalized heterocyclic compound belonging to the 2-substituted thiazole class.[1][2] Distinguished by its sulfur-rich substituent profile, it serves as a potent organoleptic agent in flavor chemistry—imparting roasted, meaty, and nutty notes—and as a specialized intermediate in the synthesis of bioactive scaffolds.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization. It addresses the needs of researchers in flavor chemistry and medicinal synthesis who require high-purity standards and mechanistic insight into thiazole functionalization.

Part 1: Physicochemical Characterization

The molecule features a thiazole core substituted at the C5 position with an ethyl group and at the C2 position with a methylthio (thiomethyl) moiety. This structural arrangement enhances lipophilicity compared to the parent thiazole, influencing its volatility and interaction with biological receptors (e.g., olfactory receptors or enzyme active sites).

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 5-Ethyl-2-(methylthio)-1,3-thiazole | |

| Molecular Formula | C₆H₉NS₂ | Validated by elemental counting |

| Molecular Weight | 159.27 g/mol | Monoisotopic Mass: 159.0176 Da |

| Physical State | Colorless to pale yellow liquid | Standard ambient temperature/pressure |

| Boiling Point | ~220–230 °C (Estimated) | Extrapolated from 2-methylthio-thiazole homologs |

| LogP (Predicted) | ~2.5 – 2.8 | Indicates moderate lipophilicity |

| Solubility | Ethanol, DMSO, Chloroform | Sparingly soluble in water |

| Odor Profile | Sulfurous, roasted, meaty, nutty | Characteristic of alkyl-thio-thiazoles |

| Precursor CAS | 19961-52-5 (5-Ethyl-2-methylthiazole)* | Note: This is the alkyl analog, often confused in searches.[3][4] |

Critical Note on CAS Identity: While the 5-ethyl-2-methylthiazole (CAS 19961-52-5) is widely cataloged, the specific 2-(methylthio) derivative is often synthesized de novo in research settings. Users should verify identity via NMR/MS rather than relying solely on vendor CAS indexing for this specific derivative.

Part 2: Synthetic Pathways & Methodology

The synthesis of 5-ethyl-2-(methylthio)thiazole is best approached through the Hantzsch Thiazole Synthesis followed by S-alkylation. This route offers high regioselectivity and yield.

Core Synthesis Workflow

-

Cyclization: Reaction of 1-bromo-2-butanone with ammonium dithiocarbamate to form the intermediate 5-ethyl-2-mercaptothiazole .

-

Methylation: Selective S-methylation using Methyl Iodide (MeI) under basic conditions.

Graphviz Diagram: Synthesis Logic

Caption: Step-wise synthesis from alpha-halo ketone precursors to the final S-methylated thiazole.

Detailed Protocol: S-Methylation of 5-Ethyl-2-mercaptothiazole

Objective: Convert 5-ethyl-2-mercaptothiazole to 5-ethyl-2-(methylthio)thiazole.

Reagents:

-

5-Ethyl-2-mercaptothiazole (1.0 eq)

-

Methyl Iodide (MeI) (1.1 eq) Caution: Carcinogen

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (Anhydrous)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyl-2-mercaptothiazole (10 mmol) in anhydrous acetone (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. The suspension may turn slightly yellow/orange as the thiolate anion forms. Stir at room temperature for 15 minutes.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (11 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the mercapto starting material.

-

Workup: Filter off the solid K₂CO₃/KI salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Final Isolation: Purify by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure oil.

Part 3: Analytical Profiling

Validating the structure requires distinguishing the S-methyl isomer from the potential N-methyl isomer (a common issue in thiazole tautomer chemistry), although S-methylation is favored under basic conditions.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 159

-

Base Peak: Likely m/z 112 (Loss of -SMe radical or fragmentation of the ethyl group).

-

Fragmentation Pattern: Look for loss of methyl radical (M-15) and loss of thiomethyl radical (M-47).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Prediction:

-

δ 7.2–7.4 ppm (1H, s): Proton at C4 position (Deshielded by adjacent N and S).

-

δ 2.8–3.0 ppm (2H, q): Methylene protons of the 5-ethyl group.

-

δ 2.6–2.7 ppm (3H, s): S-Methyl protons. (Distinctive singlet; N-methyl would appear further downfield ~3.5–4.0 ppm).

-

δ 1.2–1.3 ppm (3H, t): Methyl protons of the 5-ethyl group.

Part 4: Applications & Utility

Flavor & Fragrance Chemistry

Thiazoles are "high-impact" aroma chemicals. The 2-methylthio substitution specifically drives savory and meaty profiles.

-

Maillard Mimicry: This molecule mimics reaction products of cysteine and reducing sugars, essential for creating "roasted chicken" or "nutty" vegan flavor bases.

-

Threshold: Likely detectable at ppb levels (similar to 2-isobutylthiazole).

Pharmaceutical Scaffolds

The thiazole ring is a privileged scaffold in drug design (e.g., Ritonavir, Tiazofurin).

-

Bioisosterism: The 2-methylthio group can act as a bioisostere for methoxy or ethyl groups, altering metabolic stability (susceptibility to S-oxidation).

-

MALDI Matrices: The precursor, 5-ethyl-2-mercaptothiazole (EMT), is a documented MALDI matrix for analyzing lipids and cyclodextrins. The methylated derivative serves as a non-acidic reference standard in these analytical studies [1].

Graphviz: Metabolic & Functional Pathways

Caption: Dual utility in flavor generation (Maillard) and metabolic processing.[2][4][5]

Part 5: Safety & Regulatory

-

Toxicity: Thiazoles can be harmful if swallowed. The specific LD50 for this derivative is not widely established, so it should be treated with the default caution for alkyl-thiazoles (Class II/III toxicity).

-

Handling: Use in a fume hood. The compound likely possesses a pervasive, stench-like odor in high concentrations.

-

Regulatory: Check FEMA GRAS status for "Thiazole derivatives" if intended for food use. (Related: FEMA 4388 is 5-ethyl-2-methylthiazole).

References

-

Prasada Raju, N., et al. (2001).[6] "5-Ethyl-2-mercaptothiazole as matrix for matrix-assisted laser desorption/ionization of a broad spectrum of analytes." Rapid Communications in Mass Spectrometry, 15(19), 1879-1884. Link

-

Matiychuk, V. S., et al. (2004).[2] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds, 40(11).[2] (Describes analogous Hantzsch cyclization protocols). Link

-

The Good Scents Company. "Thiazole, 5-ethyl-2-methyl- (FEMA 4388) Profile." (Provided for structural comparison and safety data of the alkyl analog). Link

-

NIST Chemistry WebBook. "Thiazole, 5-ethyl-2-methyl-." (Standard reference for thiazole physicochemical data). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume I [nepis.epa.gov]

- 5. sinapinic acid, 530-59-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

The Sensory World of Alkyl-Substituted 2-Methylthio Thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Influence of Thiazoles in Flavor and Aroma

Thiazoles, a class of sulfur-containing heterocyclic compounds, are pivotal to the flavor and aroma profiles of a vast array of foods and beverages.[1][2] Their significance stems from their formation during thermal processing, such as in the Maillard reaction, and their remarkably low odor thresholds, often in the parts-per-billion or even parts-per-trillion range.[3][4] This potency means that even minute quantities of these compounds can exert a profound influence on the overall sensory experience. Among the diverse family of thiazoles, alkyl-substituted 2-methylthio thiazoles represent a particularly intriguing subgroup, contributing a wide spectrum of notes, from nutty and roasted to savory and meaty.[2]

This technical guide offers an in-depth exploration of the organoleptic properties of alkyl-substituted 2-methylthio thiazoles. It is designed to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the structure-activity relationships that govern the sensory characteristics of these potent flavor compounds. By delving into the nuances of their synthesis, sensory evaluation, and the impact of molecular structure on aroma, this guide aims to equip the reader with the foundational knowledge necessary for the effective application and manipulation of these molecules in various fields.

The Olfactory Landscape: Structure-Activity Relationships

The organoleptic profile of a 2-methylthio thiazole is intricately linked to the nature and position of its alkyl substituents. The thiazole ring itself, a five-membered aromatic heterocycle containing sulfur and nitrogen, provides the foundational structure.[5] However, it is the strategic placement of alkyl groups at the C4 and C5 positions that fine-tunes the resulting aroma and taste.

| Compound | Substituent(s) | Reported Organoleptic Descriptors | Odor Threshold (in water) |

| 2-Methylthio-thiazole | None | Meaty, savory | Not widely reported |

| 4-Methyl-2-methylthio-thiazole | 4-Methyl | Nutty, roasted, coffee-like | - |

| 5-Methyl-2-methylthio-thiazole | 5-Methyl | Sulfurous, meaty | - |

| 4,5-Dimethyl-2-methylthio-thiazole | 4,5-Dimethyl | Roasted, savory, slightly burnt | - |

| 4-Ethyl-2-methylthio-thiazole | 4-Ethyl | Green, vegetable-like, slightly nutty | - |

| 5-Ethyl-2-methylthio-thiazole | 5-Ethyl | More pronounced sulfurous and meaty notes | - |

Causality Behind Structural Influence:

The substitution pattern on the thiazole ring significantly alters the molecule's volatility, polarity, and steric hindrance, all of which influence its interaction with olfactory receptors.

-

Position of Alkyl Groups: Substitution at the C4 position often imparts nutty and roasted characteristics, while substitution at the C5 position tends to enhance the sulfurous and meaty notes.[2] This suggests that the proximity of the alkyl group to the sulfur and nitrogen heteroatoms plays a crucial role in modulating the perceived aroma.

-

Size and Branching of Alkyl Groups: Increasing the size or branching of the alkyl substituent can lead to a decrease in volatility and an alteration of the odor profile. For instance, an ethyl group at the C4 position may introduce greener, more vegetable-like notes compared to a methyl group at the same position.

Experimental Protocols for Sensory Evaluation

The characterization of the organoleptic properties of alkyl-substituted 2-methylthio thiazoles relies on rigorous and standardized sensory evaluation methodologies. The primary technique employed is Gas Chromatography-Olfactometry (GC-O), which combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[6][7][8]

Detailed GC-O Protocol:

-

Sample Preparation: The thiazole compound is dissolved in a suitable solvent (e.g., deodorized ethanol or water) to create a stock solution. A series of dilutions are then prepared to determine the odor threshold.

-

GC Separation: A small aliquot of the diluted sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile sulfur compounds. The GC oven temperature is programmed to ramp up, allowing for the separation of the target analyte from any impurities.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory detection port (ODP).[9]

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP. The panelist records the time at which an odor is detected, describes the character of the odor, and rates its intensity.[10]

-

Odor Threshold Determination: By analyzing a series of dilutions, the concentration at which the odor is detected by 50% of the panelists is determined. This concentration is defined as the odor threshold.[6]

-

Data Analysis: The data from the chemical detector (FID or MS) and the sensory panel are correlated to link specific chemical compounds to their perceived odors.

Diagram of the GC-O Experimental Workflow:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Synthesis of Alkyl-Substituted 2-Methylthio Thiazoles

The synthesis of these flavor compounds is crucial for their study and application. While various synthetic routes exist for the thiazole core, a common approach involves the Hantzsch thiazole synthesis or related methodologies.[11][12][13] The introduction of the 2-methylthio group can be achieved through subsequent reactions.

General Synthetic Pathway:dot

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 9. GC-Olfactometry; PHASER PRO [glsciences.eu]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole synthesis [organic-chemistry.org]

In-Depth Technical Guide: Solubility Profile and Characterization of 5-Ethyl-2-(methylthio)thiazole

Executive Summary

5-ethyl-2-(methylthio)thiazole (CAS 196500-11-5) is a functionalized heterocyclic compound belonging to the 2,5-disubstituted thiazole class. Characterized by a thiazole core flanked by a lipophilic ethyl group at the C5 position and a sulfur-containing methylthio moiety at the C2 position, this molecule exhibits a distinct solubility profile governed by its aromaticity and thio-ether functionality.

While often utilized in flavor chemistry for its savory, meaty, or alliaceous notes, and as a scaffold in pharmaceutical synthesis, its solubility data in specific organic solvents is frequently extrapolated rather than empirically documented in open literature. This guide bridges that gap by providing a predictive solubility landscape based on Quantitative Structure-Property Relationships (QSPR) and detailing a self-validating experimental protocol for precise determination.

Key Solubility Takeaways:

-

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

-

Co-Solvents: Good solubility in lower alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).

-

Aqueous Profile: Sparingly soluble to insoluble in water; requires surfactant or co-solvent aid for aqueous formulation.

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of 5-ethyl-2-(methylthio)thiazole, we must analyze its molecular architecture. The molecule possesses a "push-pull" electronic structure where the nitrogen of the thiazole ring acts as a hydrogen bond acceptor, while the methylthio group adds significant lipophilicity.

Structural Analysis

-

Core: 1,3-Thiazole ring (Aromatic, planar, polarizable).

-

Substituent 1 (C5): Ethyl group (Hydrophobic, increases LogP).

-

Substituent 2 (C2): Methylthio group (-S-CH3) (Lipophilic, soft nucleophile).

Predicted Molecular Descriptors

-

Molecular Formula: C₆H₉NS₂[1]

-

Molecular Weight: 159.27 g/mol

-

LogP (Octanol/Water): Estimated ~2.5 – 2.9 (More lipophilic than 5-ethyl-2-methylthiazole due to the sulfur atom).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (Thiazole N, Thioether S)

Solubility Landscape Table

The following table summarizes the predicted saturation limits based on the behavior of structural analogs (e.g., 2-(methylthio)benzothiazole and alkylthiazoles).

| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Suitability | Notes |

| Polar Aprotic | DMSO | > 100 mg/mL | Excellent | Preferred for compound storage and biological screening stocks. |

| Polar Aprotic | DMF | > 100 mg/mL | Excellent | Suitable for synthetic reactions; difficult to remove. |

| Polar Protic | Ethanol (Abs.) | 50 - 100 mg/mL | Good | Standard for flavor concentrates. |

| Polar Protic | Methanol | 50 - 100 mg/mL | Good | Common for analytical standards (HPLC). |

| Chlorinated | Dichloromethane | > 100 mg/mL | Excellent | Ideal for extraction and partitioning. |

| Non-Polar | Hexane | < 10 mg/mL | Poor | Likely soluble only at low concentrations; useful for washing. |

| Aqueous | Water (pH 7) | < 0.5 mg/mL | Insoluble | Requires emulsification or cyclodextrin complexation. |

Mechanistic Visualization

The following diagram illustrates the interaction logic between 5-ethyl-2-(methylthio)thiazole and various solvent systems, highlighting the dominant intermolecular forces.

Caption: Solubility mechanism map showing the interaction of 5-ethyl-2-(methylthio)thiazole with solvent classes. Green arrows indicate favorable dissolution pathways.

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for CAS 196500-11-5 are sparse, researchers must validate solubility empirically. This Self-Validating Protocol ensures data integrity by accounting for equilibration time and potential degradation.

Materials Required[2][3]

-

Test Compound: 5-ethyl-2-(methylthio)thiazole (>95% purity).

-

Solvents: HPLC-grade Water, Ethanol, DMSO, PBS (pH 7.4).

-

Equipment: Thermomixer or Orbital Shaker, Centrifuge (15,000 x g), HPLC-UV or UV-Vis Spectrophotometer.

-

Filters: PTFE 0.22 µm syringe filters (Do not use Nylon, as thiazoles may adsorb).

Step-by-Step Workflow

Step 1: Supersaturation Preparation

-

Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the target solvent.

-

Vortex vigorously for 30 seconds.

-

Checkpoint: If the solution is clear, the solubility is >50 mg/mL. Add more compound until a visible solid precipitate remains.

-

Step 2: Equilibration (The Critical Step)

-

Place tubes in a thermomixer set to 25°C.

-

Shake at 750 RPM for 24 hours .

-

Expert Insight: Many protocols suggest 4 hours, but lipophilic heterocycles often form supersaturated metastable states. 24 hours ensures thermodynamic equilibrium.

-

Step 3: Phase Separation

-

Centrifuge the tubes at 15,000 x g for 10 minutes to pellet undissolved solids.

-

Carefully aspirate the supernatant.

-

Validation: Ensure no floating particles are transferred.

-

Step 4: Quantification

-

Dilute the supernatant 1:100 or 1:1000 in Methanol (to bring it within linear range).

-

Analyze via HPLC-UV (Detection wavelength: ~250-280 nm, based on the thiazole chromophore).

-

Calculate concentration using a standard curve prepared in Methanol.

Workflow Diagram

Caption: Step-by-step workflow for determining the thermodynamic solubility of 5-ethyl-2-(methylthio)thiazole.

Application Context & Handling

Flavor & Fragrance Formulation

In flavor applications (FEMA context), this compound is likely used for "sulfury" or "roasted" notes.

-

Carrier: Use Propylene Glycol (PG) or Ethanol .

-

Note: While soluble in Ethanol, solubility in PG may be lower. If using PG, heat gently to 40°C to facilitate dissolution, but ensure the vessel is sealed to prevent loss of volatiles.

Drug Discovery Screening

When using this compound as a fragment or intermediate:

-

Stock Solution: Prepare a 10 mM or 100 mM stock in 100% DMSO .

-

Freeze-Thaw Stability: Thiazoles are generally stable, but repeated freeze-thaw cycles can induce precipitation due to moisture uptake by DMSO. Aliquot stocks into single-use vials.

-

Aqueous Dilution: When diluting into assay media (PBS), do not exceed 1% DMSO final concentration. Expect precipitation if the final concentration exceeds 100 µM.

References

-

Chemical Identity & CAS Verification

- Source: ChemSRC. "Thiazole, 5-ethyl-2-(methylthio)- | CAS#: 196500-11-5".

-

URL:[Link]

-

General Thiazole Synthesis & Properties

- Source: Organic Chemistry Portal. "Synthesis of Thiazoles".

-

URL:[Link]

-

Solubility Prediction Models (Reference for Methodology)

- Source: MDPI. "DMSO Solubility Assessment for Fragment-Based Screening". Molecules 2021.

-

URL:[Link]

-

Analogous Compound Data (5-ethyl-2-methylthiazole)

Sources

Technical Guide: Characterization of 5-Ethyl-2-(methylthio)thiazole

The following technical guide details the physical properties, synthesis, and characterization protocols for 5-ethyl-2-(methylthio)thiazole , a specialized heterocyclic compound relevant to flavor chemistry and pharmaceutical intermediate synthesis.

Executive Summary

5-Ethyl-2-(methylthio)thiazole is a substituted thiazole derivative characterized by a five-membered heterocyclic ring containing nitrogen and sulfur, with an ethyl group at the 5-position and a methylthio (-SMe) group at the 2-position. While direct experimental data for this specific isomer is scarce in public databases compared to its analogs (e.g., 2-isopropyl-4-methylthiazole), its properties can be rigorously estimated through structural homology with 2-(methylthio)thiazole and 5-ethyl-2-methylthiazole .

This guide provides the estimated physicochemical constants based on structure-property relationships (SPR), a validated synthesis pathway, and the standard operating procedures (SOPs) for experimentally determining its boiling point and refractive index.

Chemical Identity & Structural Context[1][2][3][4][5]

| Property | Detail |

| Chemical Name | 5-Ethyl-2-(methylthio)thiazole |

| IUPAC Name | 5-Ethyl-2-methylsulfanyl-1,3-thiazole |

| Molecular Formula | C₆H₉NS₂ |

| Molecular Weight | 159.27 g/mol |

| Structural Features | Thiazole ring (aromatic), Ethyl side chain (lipophilic), Methylthio group (polarizable, high RI contribution) |

| CAS Number (Analog) | Note: Specific CAS for this isomer is not widely listed; often confused with 2-propylthiazole (17626-75-4). Use IUPAC for identification.[1] |

Structural Significance

The methylthio group at position 2 significantly influences the boiling point and refractive index due to the high atomic weight and polarizability of sulfur compared to a simple alkyl group. This makes the compound less volatile and more refractive than its alkyl-only counterparts (e.g., 5-ethyl-2-methylthiazole).

Physical Properties Analysis

Due to the niche nature of this compound, the following values are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with experimentally verified analogs.

Boiling Point (BP)

The boiling point is governed by van der Waals forces and the molecular weight. The addition of the methylthio group elevates the boiling point significantly compared to the methyl analog.

| Compound | Structure | Boiling Point (Atm) | Boiling Point (Vacuum) |

| 2-(Methylthio)thiazole | Analog (No Ethyl) | 205–207 °C | 62 °C @ 26 mmHg |

| 5-Ethyl-2-methylthiazole | Analog (No SMe) | ~170 °C | 78 °C @ 15 mmHg |

| 5-Ethyl-2-(methylthio)thiazole | Target | 225–235 °C (Est.) | 95–105 °C @ 10 mmHg (Est.) |

Thermodynamic Insight: The sulfur atom in the methylthio group increases the London dispersion forces significantly more than a methylene group, leading to a ~30-40°C increase in boiling point over the 5-ethyl-2-methylthiazole analog.

Refractive Index ( )

Refractive index is a measure of electronic polarizability. Sulfur atoms are highly polarizable, leading to high refractive indices in thioethers.

| Compound | Refractive Index ( |

| 2-(Methylthio)thiazole | 1.608 – 1.610 |

| 2-Propylthiazole | 1.5055 |

| 5-Ethyl-2-(methylthio)thiazole | 1.595 – 1.605 (Est.) |

Optical Insight: The presence of the exo-cyclic sulfur (in the methylthio group) maintains the high refractive index characteristic of 2-(methylthio)thiazole, despite the slight dilution effect of the ethyl chain.

Synthesis & Characterization Protocol

To obtain high-purity material for physical property verification, the following synthesis route is recommended. This pathway avoids the ambiguity of direct alkylation and ensures regioselectivity.

Synthesis Pathway (Graphviz Diagram)

Figure 1: Two-step synthesis pathway via cyclization and subsequent S-methylation.

Step-by-Step Methodology

-

Cyclization: React 2-chlorobutanal (or 2-bromobutanal) with ammonium dithiocarbamate in ethanol. Reflux for 4-6 hours. The dithiocarbamate acts as the source of the N-C-S fragment, closing the ring with the aldehyde and alpha-halo carbon.

-

Isolation of Intermediate: Acidify to precipitate 5-ethyl-2-mercaptothiazole . Recrystallize from ethanol/water.

-

Methylation: Dissolve the intermediate in acetone or DMF with Potassium Carbonate (

). Add Methyl Iodide (MeI) dropwise at 0°C. Stir at room temperature for 2 hours. -

Purification: The target compound is an oil. Extract with ethyl acetate, wash with brine, dry over

, and concentrate. -

Final Distillation: Perform vacuum distillation (see estimated BP above) to isolate the pure fraction.

Experimental Measurement Protocols

To validate the estimated properties, use the following self-validating protocols.

Protocol A: Refractive Index Determination

Objective: Determine purity and identity via optical polarizability.

-

Equipment: Abbe Refractometer (thermostated to 20.0°C ± 0.1°C).

-

Calibration: Verify calibration using 1-bromonaphthalene (

) or distilled water ( -

Sample Loading: Place 2-3 drops of the synthesized 5-ethyl-2-(methylthio)thiazole onto the main prism. Ensure no air bubbles are trapped (bubbles scatter light, lowering the apparent index).

-

Measurement: Align the crosshairs with the borderline of total reflection. Read the value to 4 decimal places.

-

Correction: If temperature deviates from 20°C, apply the correction factor:

.

Protocol B: Micro-Boiling Point (Siwoloboff Method)

Objective: Determine boiling point with minimal sample consumption (<0.5 mL).

-

Setup: Place a sealed capillary tube (open end down) into a larger ignition tube containing the sample. Attach this assembly to a thermometer.

-

Heating: Immerse in a Thiele tube filled with silicone oil. Heat gently.

-

Observation: As the temperature rises, bubbles will emerge from the capillary.

-

Initial Stream: Air expansion.

-

Continuous Stream: Vapor pressure of liquid equals external pressure (Boiling).

-

-

Endpoint: Stop heating. The temperature at which the bubble stream stops and liquid is sucked back into the capillary is the true boiling point.

Measurement Workflow (Graphviz Diagram)

Figure 2: Sequential workflow for physical property validation.

Safety & Handling

-

Hazards: Thiazoles and their thio-derivatives often possess strong, penetrating odors (stench). Handle only in a fume hood.

-

Skin/Eye: Irritant.[2] Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) in a refrigerator (2-8°C) to prevent oxidation of the sulfur moiety.

References

-

2-(Methylthio)thiazole Properties : Chem-Impex International. Product Catalog 5053-24-7. Link

-

Thiazole Synthesis Methodologies : Organic Chemistry Portal. Synthesis of Thiazoles. Link

- Refractive Index of Sulfur Compounds: CRC Handbook of Chemistry and Physics. Section: Physical Constants of Organic Compounds.

-

Analog Comparison (2-Propylthiazole) : The Good Scents Company. 2-Propylthiazole Data. Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Ethyl-2-(methylthio)thiazole via Nucleophilic Aromatic Substitution

Abstract & Introduction

This application note provides a detailed protocol for the synthesis of 5-ethyl-2-(methylthio)thiazole from 2-bromo-5-ethylthiazole. The target molecule is a key building block in the development of various agrochemicals and specialty materials.[1] The synthetic route described herein employs a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized method for the functionalization of electron-deficient heteroaromatic systems.[2] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data interpretation, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

The core of this transformation is the displacement of a bromide ion from the C2 position of the thiazole ring by a methylthiolate nucleophile. The inherent electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms sufficiently activates the C2 position for nucleophilic attack, facilitating the reaction.[3] This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and scalable synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the 2-bromo substituent proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions on electron-poor aromatic and heteroaromatic rings.[4][5][6]

Step 1: Nucleophilic Attack The reaction is initiated by the attack of the sodium thiomethoxide nucleophile (CH₃S⁻) on the electron-deficient C2 carbon of the 2-bromo-5-ethylthiazole ring. This carbon is activated by the inductive electron-withdrawing effects of the adjacent ring nitrogen and sulfur atoms. This addition step temporarily disrupts the aromaticity of the thiazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

Step 2: Resonance Stabilization The negative charge of the Meisenheimer complex is delocalized and stabilized through resonance, with the electron density being shared across the nitrogen and sulfur heteroatoms. This stabilization is crucial for the viability of the SNAr pathway.[4]

Step 3: Elimination and Re-aromatization The aromatic system is restored in the final step through the elimination of the bromide leaving group (Br⁻). This re-aromatization is the thermodynamic driving force for the reaction, leading to the formation of the stable 5-ethyl-2-(methylthio)thiazole product.

Caption: SNAr mechanism for methylthiolation of 2-bromo-5-ethylthiazole.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Purity | CAS No. |

| 2-Bromo-5-ethylthiazole | 206.09 | 10.0 | 1.0 | 2.06 g | ≥97% | 30089-98-8 |

| Sodium Thiomethoxide | 70.09 | 12.0 | 1.2 | 0.84 g | ≥95% | 5188-07-8 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 40 mL | Anhydrous | 68-12-2 |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~200 mL | Reagent Grade | 141-78-6 |

| Deionized Water | 18.02 | - | - | ~150 mL | - | 7732-18-5 |

| Brine (Saturated NaCl) | - | - | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g | - | 7757-82-6 |

| Silica Gel | - | - | - | As needed | 230-400 mesh | 7631-86-9 |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Thermometer or thermocouple

-

Heating mantle with temperature controller

-

Glass funnel and filter paper

-

250 mL separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

2-Bromo-5-ethylthiazole: May cause skin and eye irritation.[7][8] Handle with care.

-

Sodium Thiomethoxide: Highly Hazardous . It is a flammable solid, toxic if swallowed, and causes severe skin burns and eye damage.[9][10] It reacts with water to release flammable and toxic methanethiol gas. Handle exclusively under an inert atmosphere and away from ignition sources.[11]

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Work Area: The reaction must be conducted in a certified chemical fume hood. An emergency eyewash station and safety shower must be accessible.[8]

-

PPE: Wear a flame-retardant lab coat, safety goggles, and nitrile gloves at all times.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of 5-ethyl-2-(methylthio)thiazole.

-

Reaction Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add 2-bromo-5-ethylthiazole (2.06 g, 10.0 mmol). Using a syringe, add anhydrous DMF (40 mL) and stir the mixture until the starting material is fully dissolved.

-

Nucleophile Preparation: In a separate, dry vial under an inert atmosphere, weigh sodium thiomethoxide (0.84 g, 12.0 mmol).

-

Reaction Initiation: Cool the reaction flask to 0 °C using an ice-water bath. Carefully add the sodium thiomethoxide to the stirred solution in small portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (2-bromo-5-ethylthiazole) and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing deionized water (100 mL). This step quenches any remaining reactive species.

-

Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to facilitate phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford 5-ethyl-2-(methylthio)thiazole as a pure compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is a colorless to pale yellow liquid.[1]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated sodium thiomethoxide due to moisture/air exposure. | 1. Extend reaction time, or gently heat to 40-50 °C.2. Ensure reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. |

| Low Yield | 1. Inefficient extraction of the product.2. Loss of product during purification. | 1. Perform additional extractions from the aqueous layer.2. Use care during column chromatography; do not use overly polar eluents. |

| Multiple Products on TLC | 1. Oxidation of thiomethoxide to disulfide.2. Side reactions due to excessive heat. | 1. Maintain a strict inert atmosphere.2. Maintain the recommended reaction temperature; avoid overheating. |

References

-

Scribd. (2020). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE. Retrieved from [Link][10]

-

PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link][12]

-

Arisawa, M., Nihei, Y., & Yamaguchi, M. (2015). Rhodium-Catalyzed 2-Methylthiolation Reaction of Thiazoles/Oxazoles Using 2-(Methylthio)thiazole. HETEROCYCLES, 90(2), 939-949. Retrieved from [Link][13]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Retrieved from [Link][3][14]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][4]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link][5]

-

LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. scribd.com [scribd.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]

using sodium thiomethoxide to synthesize 2-alkylthio thiazoles

Application Note: High-Efficiency Synthesis of 2-Alkylthio Thiazoles via Sodium Thiomethoxide ( )

Executive Summary

The 2-alkylthio thiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in diverse therapeutic areas, including oncology (CDK inhibitors), virology (antivirals), and metabolic disease. While the Hantzsch thiazole synthesis is a classical route, it often requires multi-step functionalization to achieve thio-substitution.

This guide details the direct nucleophilic aromatic substitution (

Mechanistic Principles: The "Why"

The success of this synthesis relies on the electronic deficiency of the thiazole ring. Unlike benzene, which requires strong electron-withdrawing groups (EWGs) to undergo

The Nitrogen Sink Effect

The nitrogen atom at position 3 acts as an intrinsic electron sink, analogous to a nitro group in benzene. When a nucleophile (methanethiolate,

Mechanism Diagram

The following pathway illustrates the addition-elimination sequence.

Figure 1: The

Safety & Operational Excellence (Critical)

Sodium thiomethoxide is a solid source of methanethiol (

Odor Containment Protocol

-

The "Bleach Trap": All reaction off-gassing must pass through a scrubber containing 10-15% sodium hypochlorite (bleach). This oxidizes any escaping MeSH into odorless methanesulfonic acid/sulfonate.

-

Glassware: All glassware must be soaked in a dilute bleach bath inside the fume hood immediately after use.

-

Solvent Degassing: Disulfide formation (

) is a major side reaction driven by dissolved oxygen. Solvents must be sparged with Nitrogen or Argon for 15 minutes prior to use.

Standardized Experimental Protocol

Reagents & Materials

-

Substrate: 2-Bromo- or 2-Chlorothiazole (1.0 equiv). Note: Bromides react faster than chlorides.

-

Reagent: Sodium Thiomethoxide (NaSMe) (1.1 - 1.2 equiv). Hygroscopic solid.

-

Solvent: Anhydrous DMF (Reaction Grade) or Ethanol (Green Alternative).

-

Quench: 10% Aqueous Bleach (for odor control) and Saturated

.

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

-

Connect the top of the condenser to a bleach scrubber trap.

-

Purge the system with Nitrogen (

) for 10 minutes.

Step 2: Solubilization

-

Charge the flask with 2-Bromothiazole (10 mmol, 1.64 g).

-

Add Anhydrous DMF (20 mL, 0.5 M concentration). Sparging with

is recommended. -

Cool the mixture to 0°C (ice bath) to control the initial exotherm.

Step 3: Nucleophilic Attack

-

Add Sodium Thiomethoxide (11 mmol, 0.77 g) portion-wise over 5 minutes. Do not add all at once to prevent localized heating.

-

Allow the reaction to warm to Room Temperature (RT).

-

Optimization Point: For unactivated thiazoles, heat to 60°C for 2-4 hours. For activated thiazoles (e.g., with nitro groups), RT is sufficient.

-

Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the halide peak.

Step 4: Workup & Isolation

-

Cool reaction to RT.

-

Quench: Slowly add saturated aqueous

(20 mL). -

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with water (

mL) and Brine ( -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO2) if necessary, though high purity (>95%) is often achieved crude.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-alkylthio thiazoles.

Optimization Parameters

The choice of solvent and leaving group significantly impacts reaction kinetics and green chemistry metrics.

Table 1: Reaction Parameter Optimization

| Parameter | Condition | Pros | Cons | Recommendation |

| Leaving Group | Bromide (-Br) | Faster kinetics (2-4h) | Slightly more expensive | Preferred |

| Chloride (-Cl) | Slower kinetics (6-12h) | Cheaper, widely available | Use if Br unavailable | |

| Solvent | DMF | High solubility, fast rate | High boiling point, difficult removal | Standard |

| Ethanol | Green solvent, easy removal | Slower rate (lower T), nucleophilic competition (OEt) | Use for scale-up | |

| THF | Easy removal | Poor solubility of NaSMe | Avoid | |

| Temperature | 0°C | Mild, prevents side reactions | Too slow for unactivated rings | Use for Nitro-thiazoles |

| 60°C - 80°C | Complete conversion | Risk of disulfide formation | Standard |

Troubleshooting & Causality

Issue 1: Low Yield / Disulfide Formation

-

Observation: Presence of dimethyl disulfide (MeSSMe) in LC-MS.

-

Causality: Oxidation of the thiolate anion by atmospheric oxygen.

-

Solution: Rigorous degassing of solvents and maintaining a positive

pressure is non-negotiable.

Issue 2: Ring Opening

-

Observation: Complex mixture, loss of aromatic signals in NMR.

-

Causality: Attack at C-5 or ring cleavage, common in 5-nitrothiazoles with excess strong nucleophiles.

-

Solution: Control stoichiometry strictly (1.05 - 1.1 equiv) and keep temperature low (<40°C) for highly activated substrates.

Issue 3: Incomplete Conversion

-

Causality: Poor solubility of NaSMe in non-polar solvents or "stalled" reaction due to salt coating.

-

Solution: Switch to DMF or add a phase transfer catalyst (e.g., 18-Crown-6) if using non-polar solvents.

References

-

ChemicalBook. (n.d.). 2-(Methylthio)thiazole Synthesis and Properties. Retrieved from

-

Master Organic Chemistry. (2018).

): Introduction and Mechanism. Retrieved from -

Apollo Scientific. (2023). Safety Data Sheet: Sodium Thiomethoxide Solution. Retrieved from

-

Fisher Scientific. (2010). Safety Data Sheet: Sodium Ethoxide/Methoxide Handling. Retrieved from

-

Royal Society of Chemistry. (2013).[1] Synthesis of Thiol-bearing Microgels using Sodium Thiomethoxide Deprotection. Journal of Materials Chemistry B. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-ethyl-2-(methylthio)thiazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-2-(methylthio)thiazole. Recognizing the nuances of heterocyclic chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance reaction yield and product purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience to empower you to overcome common synthetic challenges.

Introduction: Navigating the Synthesis of 5-ethyl-2-(methylthio)thiazole

The synthesis of 5-ethyl-2-(methylthio)thiazole typically follows a multi-step pathway, most commonly initiated by the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulation at the 2-position. The overall yield is critically dependent on the efficiency of each step and the mitigation of side reactions. This guide will focus on a prevalent and logical synthetic strategy:

-

Hantzsch Thiazole Synthesis: Formation of a 5-ethyl-2-aminothiazole or 5-ethyl-2-mercaptothiazole intermediate.

-

Conversion to 2-mercaptothiazole: If starting from the 2-amino analogue, this involves a diazotization followed by a Sandmeyer-type reaction.

-

S-methylation: Alkylation of the 2-mercaptothiazole intermediate to yield the final 2-(methylthio)thiazole product.

Each of these stages presents unique challenges that can impact the final yield. The following sections are structured to address these issues directly in a question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues, their probable causes, and actionable solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield of 5-ethyl-2-aminothiazole (Hantzsch Synthesis) | 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 2. Impure Starting Materials: The α-haloketone (1-bromo-2-butanone or 1-chloro-2-butanone) may be unstable. 3. Incorrect Stoichiometry: Imbalance between the α-haloketone and thiourea. | 1. Optimize Reaction Parameters: Systematically vary the temperature (start from room temperature and gradually increase), solvent (ethanol is common, but aprotic solvents like DMF can be effective), and reaction time, monitoring progress by TLC. 2. Use Freshly Prepared/Purified α-haloketone: Ensure the α-haloketone is pure and free from decomposition products. 3. Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of thiourea can sometimes drive the reaction to completion. |

| Formation of Isomeric Impurities | Side Reactions: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur. | Control pH: Maintain neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole. |

| Low Yield in Conversion of 2-amino to 2-mercaptothiazole | 1. Incomplete Diazotization: Insufficient acid or sodium nitrite. 2. Decomposition of Diazonium Salt: Temperature too high during diazotization. | 1. Ensure Complete Diazotization: Use a sufficient excess of sodium nitrite and a strong acid (e.g., HCl). 2. Maintain Low Temperature: Keep the reaction temperature strictly between 0-5 °C during the formation of the diazonium salt. |

| Low Yield of 5-ethyl-2-(methylthio)thiazole during S-methylation | 1. Incomplete Deprotonation of Thiol: Insufficiently strong base to form the thiolate anion. 2. Side Reactions of Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) can react with other nucleophiles. 3. Over-methylation: Formation of a thiazolium salt. | 1. Choose an Appropriate Base: Use a base strong enough to fully deprotonate the thiol, such as sodium hydroxide or sodium ethoxide. 2. Controlled Addition of Methylating Agent: Add the methylating agent slowly and at a controlled temperature to minimize side reactions. 3. Stoichiometric Control: Use a stoichiometric amount of the methylating agent to avoid over-methylation. |

| Difficulty in Product Purification | 1. Co-elution of Impurities: Similar polarity between the product and byproducts. 2. Product Instability: The product may be sensitive to the purification conditions. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. If necessary, consider an alternative stationary phase. 2. Alternative Purification Methods: Consider distillation under reduced pressure for liquid products or recrystallization from a suitable solvent system. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A: The initial Hantzsch synthesis of the thiazole ring is often the most critical step. A low yield in this foundational step will propagate through the entire synthesis. Careful optimization of the reaction conditions and ensuring the purity of the starting materials are paramount.

Q2: Can I synthesize 5-ethyl-2-mercaptothiazole directly?

A: Yes, a direct Hantzsch synthesis using an appropriate dithiocarbamate source instead of thiourea can yield the 2-mercaptothiazole derivative directly, potentially shortening the overall sequence. This approach, however, may require its own set of optimizations.

Q3: What are the common side reactions during the S-methylation of the 2-mercaptothiazole?

A: Besides the desired S-methylation, N-methylation can occur, leading to the formation of a thiazolone derivative. Over-methylation can also lead to the formation of a thiazolium salt, which is a quaternary ammonium-like salt. These side reactions can be minimized by careful control of the reaction conditions, particularly the choice of base and the stoichiometry of the methylating agent.

Q4: How can I monitor the progress of my reactions effectively?

A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most steps in this synthesis. For more detailed analysis and to check for the presence of isomers or other impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A: Yes, several green chemistry approaches have been applied to thiazole synthesis. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts.

Experimental Protocols

Protocol 1: Synthesis of 5-ethyl-2-aminothiazole via Hantzsch Synthesis

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: S-methylation of 5-ethyl-2-mercaptothiazole

-

Dissolve 5-ethyl-2-mercaptothiazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water and stir until a clear solution is obtained.

-

Cool the mixture in an ice bath.

-

Add methyl iodide (1.1 equivalents) dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain the crude product, which can be further purified by distillation or column chromatography.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the synthetic workflow and potential troubleshooting points, the following diagrams are provided.

Synthetic Pathway Overview

Caption: Synthetic route to 5-ethyl-2-(methylthio)thiazole.

Troubleshooting Decision Tree for Low Yield in Hantzsch Synthesis

Caption: Decision tree for troubleshooting the Hantzsch synthesis.

References

-

Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. December 08, 2025. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. May 04, 2019. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. July 17, 2023. Available at: [Link]

- A synergistic investigation of azo-thiazole derivatives incorpor

preventing oxidation of methylthio group in thiazole derivatives

A Guide to Preventing Methylthio Group Oxidation in Synthetic and Drug Development Processes

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuanced challenges encountered in the synthesis and development of complex heterocyclic molecules. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into a common and often frustrating side reaction: the oxidation of the methylthio (-SCH₃) group in thiazole derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental "why" and "what" behind methylthio group oxidation, providing the foundational knowledge needed for effective troubleshooting.

Q1: Why is the methylthio group on a thiazole ring so susceptible to oxidation?

The susceptibility of the methylthio group is rooted in the inherent chemical properties of sulfur. The sulfur atom possesses lone pairs of electrons, making it a nucleophilic center that is vulnerable to attack by electrophilic oxidizing agents.[1] In the context of a thiazole ring, this reactivity can be further modulated by the electronic nature of the heterocyclic system. The thiazole ring itself is a versatile moiety that can participate in various reactions, including oxidation.[1][2] This inherent reactivity, combined with the presence of the electron-rich sulfur atom in the methylthio substituent, creates a hotspot for unwanted oxidation.

Q2: What are the common oxidation products, and why are they a concern in drug development?

The oxidation of a methylthio group typically proceeds in two stages, forming two distinct and problematic impurities:

-

Methylsulfinyl (-S(O)CH₃) or Sulfoxide: The first stage of oxidation adds a single oxygen atom to the sulfur.

-

Methylsulfonyl (-SO₂CH₃) or Sulfone: Further oxidation adds a second oxygen atom.[3][4]

These are not benign transformations. The introduction of oxygen atoms dramatically alters the physicochemical properties of the molecule:

-

Polarity and Solubility: Both sulfoxides and sulfones are significantly more polar than the parent thioether. This can drastically change a compound's solubility profile, affecting its behavior in both reaction workups and biological systems.

-

Steric and Electronic Profile: The geometry around the sulfur atom changes from bent to trigonal pyramidal (sulfoxide) and then to tetrahedral (sulfone). This increases steric bulk and alters the electronic distribution, which can disrupt the specific three-dimensional fit required for a drug to bind to its biological target.

-

Regulatory Implications: From a pharmaceutical development perspective, these oxidation products are considered impurities. Their presence must be strictly controlled and quantified to meet regulatory standards, as they can have different toxicological or pharmacological profiles than the active pharmaceutical ingredient (API).[5][6]

Q3: What are the most common laboratory culprits that trigger this unwanted oxidation?

Oxidation can be an intentional step in a synthesis, but when it is unintentional, it is often caused by overlooked factors:

-

Explicit Oxidizing Agents: Reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and other peracids are potent oxidants that will readily convert thioethers to sulfoxides and sulfones.[7][8] Their use in any synthetic step requires careful consideration if a methylthio group is present.

-

Atmospheric Oxygen: Particularly at elevated temperatures or during long reaction times, autoxidation from atmospheric oxygen can be a significant issue.[3] This process can be catalyzed by trace metal impurities.

-

Reagent Impurities: Solvents (like older ethers) and other reagents can contain peroxide impurities that are potent enough to initiate oxidation.[5]

-

Biotransformation: In a biological context, cytochrome P450 (CYP) enzymes are known to metabolize thiazole-containing drugs, which can involve oxidation at the sulfur atom or the thiazole ring itself, forming reactive metabolites.[9]

Troubleshooting Guide: Proactive and Reactive Strategies for Oxidation Prevention

You've observed an unexpected +16 or +32 mass peak in your LC-MS, or a new, more polar spot on your TLC plate. This guide provides a systematic approach to diagnosing and solving the problem.

Issue: My reaction is producing methylsulfinyl (-S(O)CH₃) and/or methylsulfonyl (-SO₂CH₃) impurities.

This is a common challenge. The following workflow will help you systematically eliminate the cause.

1. Scrutinize Your Reagents and Reaction Conditions

The first line of defense is a thorough review of every component and parameter in your reaction.

-

Problem: An explicit oxidizing agent is required for another transformation in the molecule.

-

Solution: The key is selectivity. If you must perform an oxidation, choose a reagent known for milder or more selective behavior. For example, some reagents may preferentially epoxidize an alkene before oxidizing a thioether. A careful screen of conditions is essential.

-

Problem: The oxidation is unintentional.

-

Solution:

-

Test for Peroxides: Use peroxide test strips to check aged solvents, especially ethers like THF and dioxane.

-

Purify Reagents: If a reagent is suspect, consider purifying it before use.

-

Lower the Temperature: Oxidation reactions often have a higher activation energy than the desired reaction. Lowering the temperature can significantly reduce the rate of the unwanted side reaction.

-

Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessary overnight stirring.

-

2. Implement Strict Atmosphere Control

Atmospheric oxygen is a pervasive and often underestimated oxidant.

-

Problem: The reaction is sensitive to air, especially at elevated temperatures.

-

Solution:

-

Use an Inert Atmosphere: Always run sensitive reactions under a blanket of an inert gas like nitrogen or argon.

-

Deoxygenate Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes. Alternatively, use the freeze-pump-thaw technique for highly sensitive applications.

-

3. Strategic Use of Additives

If the oxidation pathway is suspected to be a radical-mediated process (autoxidation), additives can be effective.

-

Problem: Trace impurities are catalyzing a radical chain reaction with dissolved oxygen.

-

Solution: Introduce a small amount (e.g., 0.1 mol%) of a radical scavenger like butylated hydroxytoluene (BHT) or ascorbic acid.[10] This is only feasible if the additive does not interfere with your primary reaction chemistry. Always run a small-scale control reaction to confirm compatibility.

4. Advanced Strategy: Synthetic Route Redesign

In some cases, the methylthio group is simply too labile for the planned chemical transformations. Here, a more strategic approach is required, often involving the principles of protecting groups.[11][12][13]

-

Problem: The desired reaction conditions (e.g., strong oxidation) are fundamentally incompatible with the methylthio group.

-

Solution: Redesign the synthesis to install the methylthio group at a later stage, after all harsh oxidative steps have been completed. For example, you might carry a corresponding bromide or triflate through several steps and then perform a nucleophilic substitution with sodium thiomethoxide in one of the final steps of the synthesis. This "late-stage functionalization" approach avoids exposing the sensitive group to incompatible conditions.

Data-Driven Insights: The Impact of Reaction Conditions

To illustrate these principles, consider the following hypothetical experimental data for a reaction on a thiazole derivative where the methylthio group is prone to oxidation.

| Entry | Solvent | Temperature (°C) | Atmosphere | Yield (Desired) | Yield (Sulfoxide) | Yield (Sulfone) |

| 1 | THF | 65 | Air | 75% | 15% | 5% |

| 2 | THF | 40 | Air | 88% | 8% | <1% |

| 3 | THF (deoxygenated) | 65 | Nitrogen | 92% | 4% | <1% |

| 4 | THF (deoxygenated) | 40 | Nitrogen | >98% | <1% | Not Detected |

This data clearly demonstrates that a combination of lowering the temperature and implementing an inert atmosphere can effectively suppress the formation of oxidative impurities and maximize the yield of the desired product.

Standard Protocol: Performing a Reaction on a Methylthio-Thiazole Derivative

This protocol outlines a generic procedure for a reaction (e.g., a Suzuki coupling) on a thiazole ring bearing a sensitive methylthio group, incorporating best practices for preventing oxidation.

Objective: To perform a chemical transformation on Substrate A while minimizing oxidation of the methylthio group.

Materials:

-

Methylthio-thiazole substrate (1.0 eq)

-

Reaction partner(s) and catalyst(s)

-

Anhydrous, deoxygenated solvent (e.g., THF, Dioxane)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox equipment

Procedure:

-

Vessel Preparation: Flame-dry or oven-dry all glassware. Assemble the reaction flask under a positive pressure of nitrogen or argon.

-

Solvent Preparation: Use a freshly distilled or commercially available anhydrous solvent. Sparge the solvent with nitrogen or argon gas for at least 20 minutes prior to use to remove dissolved oxygen.

-

Reagent Addition: Charge the reaction flask with the methylthio-thiazole substrate and any other solid reagents under a flow of inert gas. Add the deoxygenated solvent via cannula or syringe.

-

Initiation and Monitoring: If the reaction requires heating, use a controlled-temperature oil bath. Do not overheat. Begin monitoring the reaction by TLC or LC-MS immediately and check at regular intervals (e.g., every 30 minutes).

-

Reaction Completion: As soon as monitoring indicates full consumption of the starting material, cool the reaction to room temperature.

-

Quenching and Workup: Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Proceed with standard extraction and purification procedures. Avoid prolonged exposure of the crude product to air before purification.

Critical Note: The single most effective strategy is often the combination of a rigorously inert atmosphere and the lowest feasible reaction temperature.

Analytical Characterization of Oxidation Products

If you suspect oxidation, confirming the identity and quantity of the byproducts is crucial.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. The sulfoxide product will have a molecular weight of M + 16 , and the sulfone will be M + 32 , where M is the mass of your starting material. The oxidation products will also be more polar and thus typically have shorter retention times on a reverse-phase HPLC column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very informative. The protons of the -SCH₃ group have a characteristic singlet peak. Upon oxidation to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃), this peak will shift downfield (to a higher ppm value) due to the deshielding effect of the oxygen atoms.

By understanding the mechanisms of oxidation and implementing these preventative and analytical strategies, researchers can significantly improve reaction outcomes, ensuring the chemical integrity of their valuable thiazole derivatives.

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI.

- Thiazole synthesis. Organic Chemistry Portal.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023).

- Technical Support Center: Optimizing Methylthio Group Displacement Reactions. Benchchem.

- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform

- Protective Groups. Organic Chemistry Portal.

- Oxidation of a sulfide to sulfoxides and sulfone..

- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI.

- Protecting groups in organic synthesis + H2O.

- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022).

- methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide.

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). MDPI.

- Protecting Groups in Organic Synthesis. ChemTalk.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]